

Tebufenpyrad Biotransformation and Metabolite Profile

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Compound Focus: Tebufenpyrad

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The table below summarizes the primary biotransformation pathways and metabolites of **Tebufenpyrad** identified in scientific studies.

Biotransformation Pathway	Metabolites Formed	Key Enzymes / Systems Involved	Experimental Model
Hydroxylation (Primary Phase I)	Hydroxylated forms at the ethyl group and tert-butyl group [1].	Cytochrome P450 (CYP) enzymes [2].	Human hepatic cells (HepaRG, PHHs), rodent studies [2] [1].
Further Oxidation	Carboxylic acid derivatives from the oxidized ethyl and tert-butyl groups [1].	Dehydrogenases [1].	Rodent studies (in vivo) [1].
Conjugation (Phase II)	Sulfate conjugates of the carboxylic acid metabolites [1].	Sulfotransferases (SULTs) [1].	Rodent studies; pathways showed sex-dependent differences [1].

Detailed Experimental Protocols

To support your own research, here are the detailed methodologies from key studies on **Tebufenpyrad** metabolism and toxicity.

Multi-omics Investigation in Human Hepatic Cells [2]

This study used a multi-omics approach to investigate the fate and effects of **Tebufenpyrad** in human liver cells.

- **Cell Culture:** Human hepatic HepaRG cells were cultured and differentiated following established protocols. Primary Human Hepatocytes (PHHs) and Primary Rat Hepatocytes (PRHs) were used for cross-species comparison.
- **Chemical Treatment:** Cells were treated with various concentrations of **Tebufenpyrad** (e.g., 1, 5, 10, 25 μ M) for kinetic and dose-response studies. A minimum of three independent experiments were performed.
- **Sample Preparation:**
 - **Metabolomics:** Both cell culture media and cell lysates were analyzed. Metabolites were extracted using ice-cold methanol and prepared for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
 - **Proteomics:** Cell lysates were digested with trypsin, and the resulting peptides were analyzed using the same LC-HRMS platform.
- **Instrumental Analysis:** Analysis was performed using a **Q-Exactive Plus Orbitrap** mass spectrometer coupled to a UHPLC system. Data were acquired in full-scan and data-dependent MS/MS modes for both metabolomic and proteomic profiling.
- **Data Processing:** Raw data were processed with **Compound Discoverer** and **Proteome Discoverer** software for metabolite and protein identification, respectively. Pathway analysis was conducted using databases like KEGG and MetaboAnalyst.

Cytotoxicity and Cell Cycle Analysis in Porcine Cells [3]

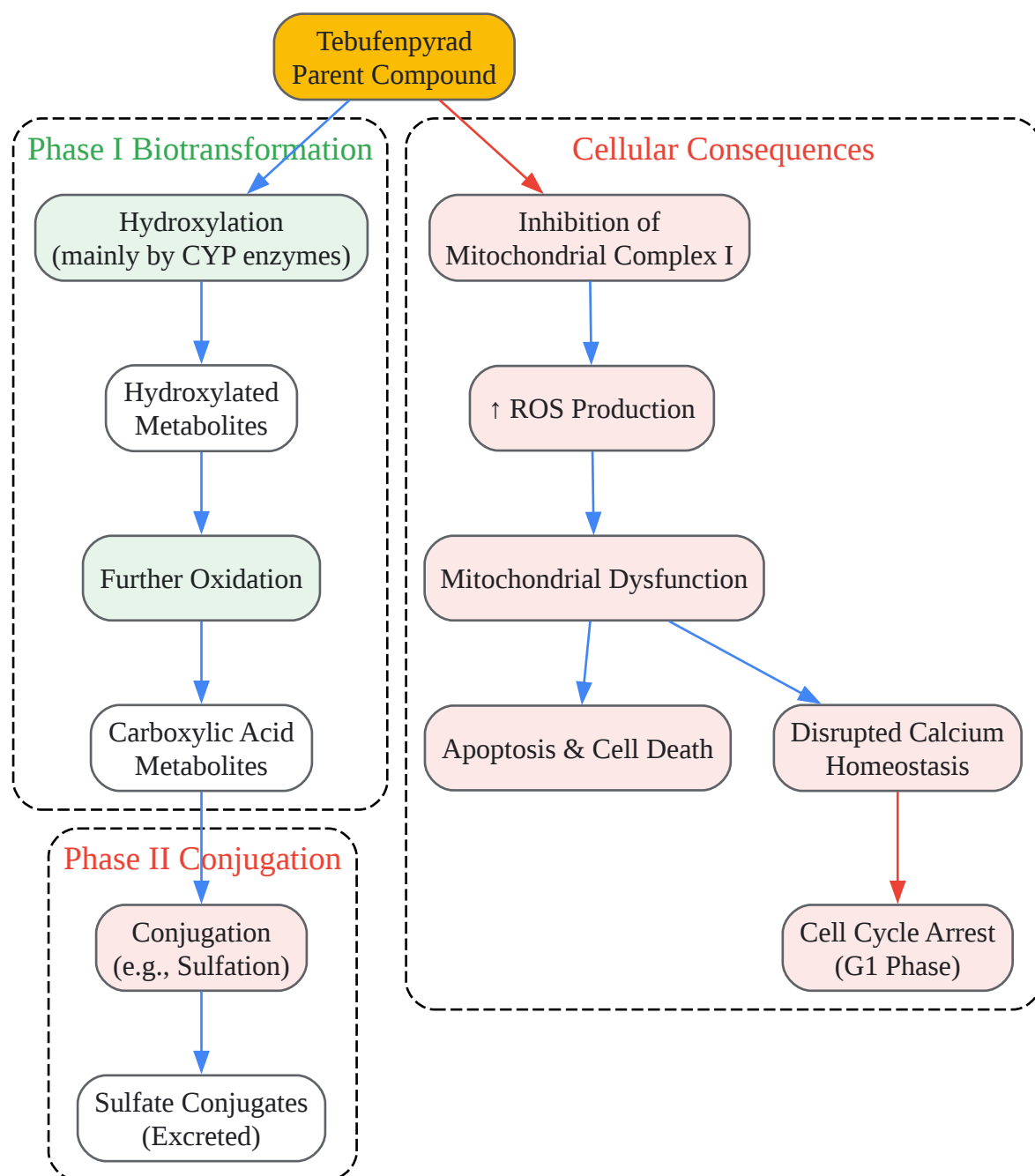
This study examined the biochemical effects of **Tebufenpyrad** on reproductive cell lines.

- **Cell Culture:** Porcine trophectoderm (pTr) and porcine luminal epithelial (pLE) cells were cultured in standard conditions.
- **Viability and Proliferation Assays:** Cells were treated with **Tebufenpyrad** (0, 1, 5, 10, 25, 50 μ M) for 24-72 hours.
 - **Cell Viability:** Measured using MTT assay.
 - **Cell Proliferation:** Assessed via BrdU incorporation assay.

- **Apoptosis Assay:** Apoptotic cells were detected using **annexin V/propidium iodide (PI) staining** followed by flow cytometry.
- **Cell Cycle Analysis:** Cells were fixed, stained with **PI**, and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.
- **Intracellular Calcium Measurement:** Cells were loaded with **Fluo-4 AM** dye, and fluorescence was measured using a microplate reader to monitor changes in cytosolic and mitochondrial calcium levels.
- **Western Blotting:** Protein expression related to MAPK signaling pathways and cell cycle regulation was analyzed.

Metabolic Pathway and Cellular Impact

The following diagram illustrates the primary biotransformation pathway of **Tebufenpyrad** and its key cellular consequences, integrating information from the referenced studies.



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Summary of **Tebufenpyrad's** metabolism and cellular toxicity pathways.

Toxicological Implications of Biotransformation

The biotransformation of **Tebufenpyrad** is closely linked to its mechanism of toxicity, with several critical implications:

- **Bioactivation vs. Detoxification:** While conjugation reactions generally facilitate excretion, some oxidative metabolites may contribute to the compound's overall toxicity by enhancing its ability to disrupt mitochondrial function [2]. The parent compound itself is a potent mitochondrial complex I inhibitor [1].
- **Mechanism of Toxicity:** The primary mechanism is the **inhibition of mitochondrial respiratory chain Complex I** [2] [1]. This inhibition leads to:
 - A blockade of oxidative phosphorylation, reducing ATP production [1].
 - Increased production of **Reactive Oxygen Species (ROS)**, causing oxidative stress [2] [3].
 - **Mitochondrial damage** and dysfunction, which can trigger apoptosis (programmed cell death) [2] [3].
- **Cellular and Organ Effects:** Consequences extend to:
 - **Disruption of calcium homeostasis** in the cytosol and mitochondria [3].
 - **Cell cycle arrest**, particularly in the G1 phase, inhibiting cell proliferation [3].
 - In the liver, these effects can manifest as hepatotoxicity, as observed in long-term studies [2].
- **Species and Sex Differences:** Rodent studies indicate significant differences in metabolite profiles and sensitivity between males and females, potentially linked to variations in CYP enzyme expression and conjugation pathways [1]. Human hepatic cells (HepaRG, PHHs) were also found to be more sensitive to **Tebufenpyrad** than rat hepatocytes, highlighting the importance of model selection for human risk assessment [2].

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